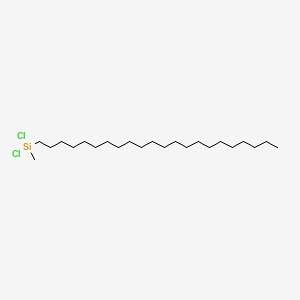
棕榈酸乙烯酯
描述
Vinyl palmitate, also known as palmitic acid vinyl ester, is an organic compound with the molecular formula C18H34O2. It is a vinyl ester derived from palmitic acid, a common saturated fatty acid found in animals and plants. Vinyl palmitate is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
Vinyl palmitate has several applications in scientific research:
作用机制
Target of Action
Vinyl palmitate, also known as Palmitic acid vinyl ester, is a lipophilic compound It’s known that palmitic acid, a closely related compound, interacts with various proteins and lipids within cellular membranes . It’s reasonable to infer that Vinyl palmitate may have similar targets, given its structural similarity to palmitic acid.
Mode of Action
Palmitic acid, a closely related compound, is known to influence protein interactions within lipid bilayers . Palmitic acid can affect how proteins interact with other proteins and lipids in a membrane compartment . The reversibility of palmitoylation, a process involving the addition of palmitic acid to proteins, allows different modes of trafficking between membrane compartments . Given the structural similarity, Vinyl palmitate might exhibit similar interactions with its targets.
Biochemical Pathways
Palmitic acid, a closely related compound, is known to induce endoplasmic reticulum (er) stress and autophagy . ER stress activates the unfolded protein response (UPR), which handles stimuli such as aggregated proteins or unfolded proteins in the ER lumen . Vinyl palmitate, due to its structural similarity to palmitic acid, may potentially influence similar biochemical pathways.
Pharmacokinetics
Its molecular formula is c18h34o2, and it has a molecular weight of 282461 Da These properties may influence its bioavailability and pharmacokinetics
Result of Action
Palmitic acid, a closely related compound, is known to modulate diverse cellular processes including insulin and leptin resistance, endoplasmic reticulum (er) stress, and apoptosis . Given the structural similarity, Vinyl palmitate might have similar effects on cellular processes.
Action Environment
It’s worth noting that the production and use of vinyl compounds, including vinyl palmitate, have environmental implications . The resurgence of vinyl products has raised concerns about their environmental impact, particularly in terms of sustainability and waste management . These environmental factors could potentially influence the action and stability of Vinyl palmitate.
生化分析
Biochemical Properties
Vinyl palmitate is a biochemical reagent that can be used as a biological material or organic compound for life science related research It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as palmitic acid have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: Vinyl palmitate can be synthesized through the esterification of palmitic acid with vinyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods: In industrial settings, vinyl palmitate is commonly produced via transesterification. One method involves the reaction of palmitic acid with vinyl acetate in the presence of a catalyst like mercuric acetate and sulfuric acid. The reaction is carried out under reflux conditions, and the excess vinyl acetate is removed by distillation .
化学反应分析
Types of Reactions: Vinyl palmitate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol.
Hydrolysis: In the presence of water and an acid or base catalyst, vinyl palmitate can hydrolyze to produce palmitic acid and vinyl alcohol.
Polymerization: Vinyl palmitate can undergo polymerization reactions to form polyvinyl esters, which are useful in the production of various polymers.
Common Reagents and Conditions:
Catalysts: Sulfuric acid, mercuric acetate, and lipases (enzymes) are commonly used as catalysts in the reactions involving vinyl palmitate
Solvents: Dimethyl sulfoxide (DMSO) and ionic liquids are often used as solvents to facilitate the reactions
Major Products Formed:
Monopalmitin: Formed through transesterification with glycerol.
Palmitic Acid: Produced via hydrolysis of vinyl palmitate.
相似化合物的比较
Vinyl palmitate is similar to other vinyl esters, such as:
Vinyl Laurate: Derived from lauric acid, it undergoes similar transesterification and polymerization reactions.
Vinyl Stearate: Derived from stearic acid, it is used in similar applications as vinyl palmitate, including polymer production and organic synthesis.
Uniqueness: Vinyl palmitate is unique due to its specific fatty acid chain length (sixteen carbon atoms), which imparts distinct physical and chemical properties compared to shorter or longer chain vinyl esters. This makes it particularly suitable for certain applications in the production of emulsifiers and surfactants .
属性
IUPAC Name |
ethenyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIYYLGNDXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30398-71-1 | |
| Record name | Hexadecanoic acid, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30398-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061005 | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-38-9 | |
| Record name | Vinyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl palmitate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J44FD9L9CY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)



